molecular formula C19H23N3O3S B2698293 N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide CAS No. 1226458-81-6

N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide

Cat. No.: B2698293
CAS No.: 1226458-81-6
M. Wt: 373.47
InChI Key: LQVDHNLDBJENJH-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 5-methyl-1,2-oxazol-3-yl group at the carboxamide nitrogen and a 3-(phenylsulfanyl)propanoyl moiety at the piperidine nitrogen. Its molecular formula is C19H23N3O3S, with a molecular weight of 397.47 g/mol.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylsulfanylpropanoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-13-17(21-25-14)20-19(24)15-7-10-22(11-8-15)18(23)9-12-26-16-5-3-2-4-6-16/h2-6,13,15H,7-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVDHNLDBJENJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the isoxazole moiety. The phenylthio group is then introduced through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules with fewer double bonds.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Piperidine vs. Benzamide Derivatives
  • Target Compound : Piperidine-4-carboxamide core.
  • Analog (): Compounds 13–17 (e.g., N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-...-propan-2-yl]benzamide) feature benzamide backbones with substituted phenyl groups (e.g., cyanomethoxy, methoxy, ethoxy) . Impact: Piperidine cores may confer conformational flexibility and improved solubility compared to rigid benzamide scaffolds.
Oxazole Substitution
  • Target Compound : 5-methyl-1,2-oxazol-3-yl group.
  • Analog (): Schiff base ligand L1 (4-[(2-hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) shares the oxazole moiety but includes a sulfonamide-linked hydroxybenzylidene group . Impact: The oxazole ring in both compounds likely participates in hydrogen bonding, but L1’s sulfonamide group enhances metal coordination capacity.

Functional Group Analysis

Sulfanyl vs. Sulfonamide Groups
  • Target Compound: Phenylsulfanyl propanoyl group.
  • Analog (): N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide includes a sulfonamido linkage to chloropyridine .
Carboxamide vs. Acetamide Linkers
  • Analog () : Compound 3b (4-(1,3-dioxo-isoindol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) uses a sulfonamide-acetamide bridge .
    • Impact : Acetamide linkers may reduce steric hindrance compared to bulkier carboxamide-piperidine systems.
Pharmacological Profiles
Compound Core Structure Key Functional Groups Reported Activity Reference
Target Compound Piperidine-4-carboxamide 5-methyloxazole, phenylsulfanyl Not explicitly reported
Danicamtiv () Piperidine-carboxamide Difluoromethyl-pyrazole-sulfonyl Positive inotropic agent
Schiff Base L1 () Benzenesulfonamide Hydroxybenzylidene, oxazole Metal coordination, antimicrobial
Compound 3b () Benzenesulfonamide Isoindole-dione, oxazole Anticancer (microwave synthesis)
  • Danicamtiv (): Shares a piperidine-carboxamide core but replaces phenylsulfanyl with a pyrazole-sulfonyl group.

Key Structural Determinants of Activity

Oxazole Substitution : The 5-methyl-1,2-oxazol-3-yl group is recurrent in analogs (e.g., L1, Compound 3b), suggesting its role in target engagement .

Sulfur-Containing Groups : Phenylsulfanyl (target) vs. sulfonamide (L1, Compound 3b) may influence solubility and metabolic stability.

Core Rigidity : Piperidine cores (target, danicamtiv) vs. benzamide/benzene backbones () modulate conformational flexibility and binding pocket compatibility.

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidine-4-carboxamide is a compound of increasing interest due to its potential biological activities. This compound features a unique structural configuration, combining an oxazole ring with piperidine and phenylsulfanyl moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C_{17}H_{20}N_{2}O_{2}S
Molecular Weight 324.42 g/mol
CAS Number Not available

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Oxazole Ring : The initial step includes the synthesis of the 5-methyl-1,2-oxazole ring through cyclization reactions involving appropriate precursors.
  • Piperidine Derivative Synthesis : The piperidine moiety is synthesized through standard alkylation methods.
  • Coupling Reaction : The final product is obtained by coupling the oxazole derivative with the piperidine derivative using coupling reagents under controlled conditions.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound shows potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease. These interactions can lead to significant pharmacological effects, including neuroprotective and antimicrobial activities.
  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against various bacterial strains, indicating that this compound may also possess such properties.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Antibacterial Activity : A study demonstrated that oxazole derivatives exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM, indicating promising potential as antibacterial agents .
  • Enzyme Inhibition Studies : Research has shown that similar compounds can effectively inhibit urease and AChE. For instance, one study reported that certain derivatives had IC50 values significantly lower than standard drugs used for comparison .

Comparative Analysis

A comparison of this compound with other oxazole derivatives highlights its unique pharmacological profile:

CompoundAntimicrobial ActivityAChE Inhibition IC50 (µM)
N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(phenylsulfanyl)propanoyl]piperidineModerate6.28
N-(5-methyl-1,2-oxazol-3-yloxy)-benzenesulfonamideStrong2.14
SulfamethoxazoleModerate21.25

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